
3-(Tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-butyl)-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as TATM, and it has been synthesized using various methods. The chemical structure of TATM makes it an interesting compound to study, as it contains both a pyrazoline ring and a fluorinated benzene ring.
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
Pyrazole derivatives have been recognized for their promising insecticidal properties. For instance, Deng et al. (2016) designed and synthesized a series of new pyrazole amide derivatives exhibiting significant insecticidal activity against cotton bollworms. This research underscores the potential of pyrazole derivatives as effective bioactive compounds in agricultural pest management. The study's findings suggest that the molecular structure of these compounds plays a crucial role in their bioactivity, with specific configurations displaying enhanced insecticidal effects (Deng et al., 2016).
Photoluminescent Materials
Another exciting application of pyrazole derivatives lies in the development of photoluminescent materials. Yu et al. (2018) investigated Cu4I4 clusters supported by pyrazolate-type zwitterionic ligands, revealing unique luminescence behavior attributed to the steric and electronic effects of substituents on the pyrazolyl moiety. These findings highlight the potential of pyrazole derivatives in creating advanced materials for optoelectronic applications, offering tunable luminescence properties for various technological applications (Yu et al., 2018).
Hydrogen-Bonded Supramolecular Structures
Pyrazole derivatives are also pivotal in the construction of hydrogen-bonded supramolecular structures. Research by Castillo et al. (2009) on 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles demonstrated their ability to form diverse hydrogen-bonded configurations, including chains, sheets, and dimers. These structures have implications for the development of novel materials with specific molecular recognition and self-assembly properties, offering avenues for the design of new supramolecular systems (Castillo et al., 2009).
Synthetic Methodologies
On the synthetic front, Grotjahn et al. (2002) presented a versatile approach for synthesizing pyrazoles with varied substituents, showcasing the chemical flexibility of pyrazole derivatives. This methodology enables the creation of compounds with specific functional groups, facilitating further research and development in medicinal chemistry and material science (Grotjahn et al., 2002).
Eigenschaften
IUPAC Name |
5-tert-butyl-2-(2,3,5,6-tetrafluoro-4-methylphenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O/c1-6-9(15)11(17)13(12(18)10(6)16)20-8(21)5-7(19-20)14(2,3)4/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDVKZDJSCHBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)N2C(=O)CC(=N2)C(C)(C)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

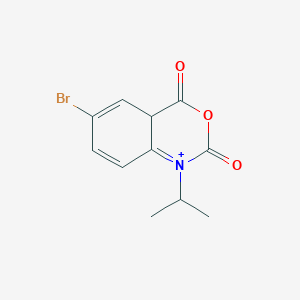
![6-Methoxy-4-[(1-methylpyrrolidin-3-yl)oxy]quinoline](/img/structure/B2966389.png)
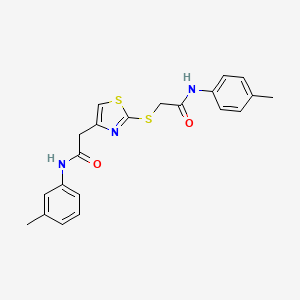
![1,3-Benzodioxol-5-yl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2966391.png)

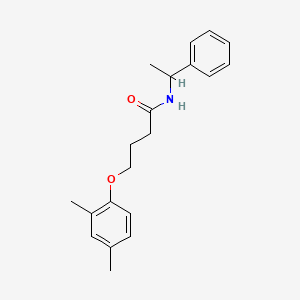
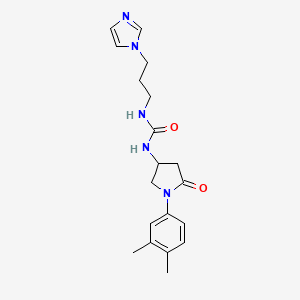
![4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride](/img/structure/B2966398.png)

![2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2966403.png)
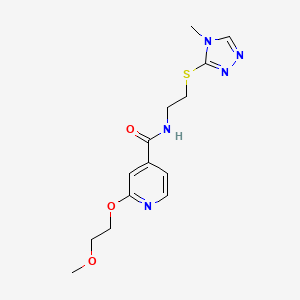
![3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,2,4-thiadiazol-5-yl sulfide](/img/structure/B2966406.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2966407.png)
![[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2966409.png)